molecular formula C6H12O B1149391 Cyclopentanemethanol CAS No. 1198600-13-3

Cyclopentanemethanol

Cat. No.: B1149391
CAS No.: 1198600-13-3
M. Wt: 100.15888
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanemethanol can be synthesized through various methods. One common method involves the reduction of cyclopentanone using sodium borohydride in methanol . Another method includes the hydroboration-oxidation of cyclopentene .

Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of cyclopentanone. This process typically uses a metal catalyst such as palladium on carbon under high pressure and temperature .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in pyridine.

Major Products Formed:

    Oxidation: Cyclopentanone.

    Reduction: Cyclopentane.

    Substitution: Cyclopentyl chloride or bromide.

Comparison with Similar Compounds

Cyclopentanemethanol can be compared with other similar compounds such as:

    Cyclopentanol: Similar in structure but lacks the methylene group attached to the hydroxyl group.

    Cyclohexanol: Contains a six-membered ring instead of a five-membered ring.

    Cyclopentylmethanol: Similar but with a different arrangement of the hydroxyl group.

Uniqueness: this compound’s unique structure, with a cyclopentane ring and a methylene group attached to the hydroxyl group, allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis .

Biological Activity

Cyclopentanemethanol is a cyclic alcohol that has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound, characterized by a cyclopentane ring bonded to a hydroxymethyl group, exhibits a range of biological activities that can be attributed to its structural features. This article aims to explore the biological activity of this compound, summarizing key findings from diverse studies, including enzymatic interactions, pharmacological effects, and potential therapeutic applications.

1. Enzymatic Inhibition

This compound has been studied for its inhibitory effects on certain enzymes. Research indicates that compounds with similar structures can act as enzyme inhibitors, affecting metabolic pathways. For instance, certain derivatives of this compound have shown promise in inhibiting glycosidases, which are crucial in carbohydrate metabolism. This inhibition can lead to potential applications in managing conditions like diabetes by regulating glucose levels in the body .

2. Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For example, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes or interference with essential metabolic processes .

3. Anti-inflammatory Effects

Recent pharmacological studies have suggested that this compound may possess anti-inflammatory properties. In vitro experiments have shown that it can reduce the production of pro-inflammatory cytokines, which play a significant role in inflammatory responses. This could make it a candidate for developing treatments for inflammatory diseases .

4. Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Research involving animal models has indicated that it can help mitigate neuronal damage caused by oxidative stress and inflammation. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Enzymatic Activity

In a study examining the effects of this compound on glycosidases, researchers found that specific concentrations led to a significant decrease in enzyme activity compared to control groups. The study utilized kinetic assays to quantify the inhibition and concluded that this compound could serve as a lead compound for developing glycosidase inhibitors .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of this compound's antimicrobial properties demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing notable potency against both bacterial strains .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Enzymatic InhibitionInhibits glycosidases
AntimicrobialEffective against bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveMitigates oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthesis routes for cyclopentanemethanol, and how do their yields compare?

this compound can be synthesized via:

  • Route 1 : Reduction of cyclopentyl formaldehyde, achieving ~95% yield.
  • Route 2 : Catalytic hydrogenation of 1,5-hexadiene derivatives, yielding ~86% .
    Methodological considerations include optimizing reaction conditions (e.g., catalyst selection, temperature control) and purity validation via gas chromatography (GC) or nuclear magnetic resonance (NMR).

Q. What are the key physical properties of this compound critical for experimental design?

Key properties include:

  • Density : Predicted to be 1.28±0.1 g/cm³ (experimental validation required).
  • Boiling point : Estimated at 278.1±40.0°C (dependent on isomerism and substituents) .
    Researchers should cross-reference these values with empirical measurements to account for structural variations (e.g., alkyl-substituted derivatives) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Protective equipment : Chemical-resistant gloves, impervious clothing, and eye protection to prevent skin/eye contact .
  • Hygiene : Decontaminate workwear before reuse; avoid ingestion/inhalation. Ventilation is critical if exposure limits are exceeded .
  • Emergency procedures : Use CHEMTREC contacts for spills or accidents .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Spectroscopy : NMR (¹H/¹³C) for structural elucidation; mass spectrometry (MS) for molecular weight confirmation .
  • Chromatography : GC or HPLC to assess purity and resolve isomer mixtures .

Q. How can researchers assess the purity of this compound samples?

  • Quantitative analysis : Combine melting point determination with chromatographic methods (e.g., GC retention time comparison).
  • Impurity profiling : Use high-resolution MS or infrared (IR) spectroscopy to detect trace contaminants .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., density, refractive indices) of alkyl-substituted this compound derivatives be resolved?

  • Method : Compare datasets across studies (e.g., alkyl chain length effects on density ).
  • Approach : Replicate experiments under standardized conditions (temperature, solvent) and validate using computational models (e.g., molecular dynamics simulations) .

Q. What factors influence the yield of this compound synthesis, and how can they be optimized?

  • Critical factors : Catalyst efficiency (e.g., palladium vs. platinum), reaction time, and solvent polarity.
  • Optimization strategy : Design-of-experiments (DoE) frameworks to test variable interactions. For example, fractional factorial designs can identify optimal temperature/pressure combinations .

Q. How can computational modeling predict the stereochemical effects on this compound’s physicochemical behavior?

  • Tools : Density functional theory (DFT) to calculate thermodynamic stability of stereoisomers.
  • Applications : Predict solubility, reactivity, or bioavailability by modeling substituent interactions (e.g., fluorine or amino groups in derivatives ).

Q. What are the stability profiles of this compound under varying storage conditions?

  • Experimental design : Accelerated stability studies (e.g., 40°C/75% relative humidity) with periodic HPLC analysis.
  • Parameters : Monitor degradation products (e.g., oxidation to cyclopentanecarboxylic acid) and correlate with environmental factors .

Q. How do stereochemical configurations impact the biological activity of this compound derivatives?

  • Case study : Compare (1R,3S)-configured 1-methyl-3-isopropyl derivatives with enantiomers in bioassays .
  • Methodology : Use chiral chromatography to isolate enantiomers; evaluate bacteriostatic activity via minimum inhibitory concentration (MIC) assays .

Q. Tables for Key Data

Property Reported Value Source
Molecular weight100.16 (base compound)
Boiling point (predicted)278.1±40.0°C
Synthesis yield (Route 1)~95%
Density (alkyl derivatives)1.28–1.35 g/cm³

Properties

IUPAC Name

cyclopentylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c7-5-6-3-1-2-4-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQVBYGGNVVVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70189896
Record name Cyclopentanemethanol
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Molecular Weight

100.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3637-61-4
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